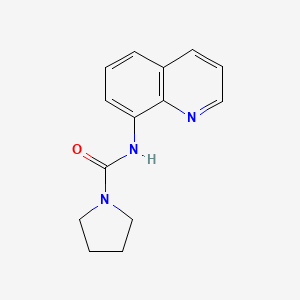

N-8-quinolinyl-1-pyrrolidinecarboxamide

Description

Properties

IUPAC Name |

N-quinolin-8-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-9-1-2-10-17)16-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPWWMDZUPDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-8-quinolinyl-1-pyrrolidinecarboxamide, highlighting differences in substituents, biological activity, and research findings:

Key Structural and Functional Insights

Impact of Aromatic Substituents

- Quinoline vs. Quinoxaline: The quinoline moiety in this compound provides a rigid planar structure for target binding, whereas quinoxaline derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic properties and binding kinetics .

- Halogenation Effects: Chlorophenyl substituents (e.g., ) enhance lipophilicity and crystallinity but may reduce solubility compared to heteroaromatic systems like quinoline .

Role of Carboxamide Linkage

- The carboxamide group in this compound facilitates hydrogen bonding with biological targets, a feature shared with its sulfonyl analog in .

Pyrrolidine vs. Piperidine Rings

- Pyrrolidine’s five-membered ring induces conformational strain, enhancing molecular flexibility for target engagement. In contrast, piperidine derivatives () adopt chair conformations, which may limit binding in sterically constrained environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-8-quinolinyl-1-pyrrolidinecarboxamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via N-alkylation or coupling reactions. For example, a modified protocol from involves refluxing a quinoline derivative (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline) with pyrrolidinecarboxamide in the presence of a base (e.g., KOtBu) in THF/DMF. Post-synthesis, purity is validated using column chromatography (hexane/ethyl acetate gradient) and confirmed via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to minimize byproducts, and use inert atmospheres to prevent oxidation.

Q. How can the structural conformation of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and dihedral interactions. demonstrates that SC-XRD (R factor ≤ 0.05) confirms planarity in quinoline rings and identifies intramolecular hydrogen bonds (C–H⋯N/O) . Complementary techniques include FT-IR (amide C=O stretch ~1650 cm⁻¹) and computational modeling (DFT for electron density maps) .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Dichloromethane/hexane mixtures (evaporation method) yield high-quality crystals for SC-XRD, as shown in . For polar derivatives, ethanol/water mixtures (1:3) are effective. Monitor solubility via phase diagrams and adjust ratios empirically .

Advanced Research Questions

Q. How do substituent variations on the quinoline ring impact biological activity?

- Methodology : Systematic SAR studies are required. For example, synthesizes analogs with halogen (e.g., 6-bromo) or sulfonamide groups and evaluates bioactivity via enzymatic assays (e.g., IC50 measurements). Compare steric/electronic effects using Hammett constants and molecular docking (e.g., AutoDock Vina) to correlate substituent position with target binding .

- Data Contradictions : Discrepancies in activity may arise from crystallographic vs. solution-state conformations. Validate using solution NMR (NOESY for spatial proximity) and SC-XRD .

Q. How can conflicting data on intramolecular hydrogen bonding be resolved?

- Case Study : reports C–H⋯O interactions stabilizing the quinoline-pyrrolidinecarboxamide scaffold, while highlights π–π stacking as dominant. To resolve:

Perform variable-temperature NMR to assess dynamic bonding.

Use SC-XRD at multiple temperatures (100–296 K) to track bond length changes.

Apply QTAIM (Quantum Theory of Atoms in Molecules) to electron density maps for bond critical point analysis .

Q. What strategies mitigate low yields in N-alkylation reactions for this compound?

- Troubleshooting :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hours conventional) while maintaining yields >80% (see for analogous protocols).

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization) and adjust protecting groups (e.g., Boc vs. Cbz) .

Q. How can computational methods predict pharmacokinetic properties?

- Workflow :

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~2.5), BBB permeability, and CYP450 inhibition.

MD Simulations : Run 100 ns trajectories in GROMACS to assess membrane penetration (POPC bilayers).

Metabolite Prediction : Combine MetaSite with experimental microsomal stability data (e.g., rat liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.